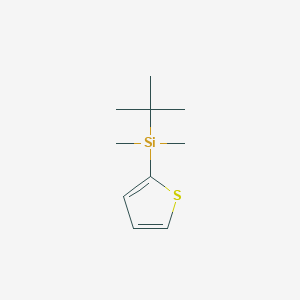

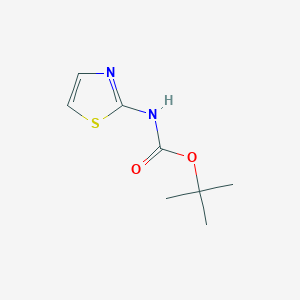

tert-Butyl Thiazol-2-ylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

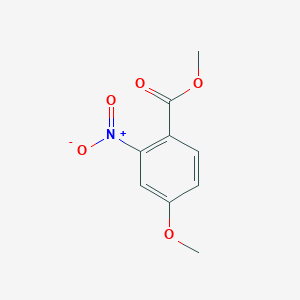

"tert-Butyl Thiazol-2-ylcarbamate" is a chemical compound belonging to the class of thiazole derivatives. It is a subject of interest due to its diverse chemical properties and potential applications in various fields.

Synthesis Analysis

The synthesis of tert-butyl Thiazol-2-ylcarbamate and its derivatives involves several chemical processes. For instance, Liu et al. (2012) describe the synthesis of a diastereomer of a related diketopiperazine compound through column chromatography. This process also led to the oxidation of the compound, highlighting the complexity of synthesizing such molecules (Liu et al., 2012).

Molecular Structure Analysis

The molecular structure of tert-butyl Thiazol-2-ylcarbamate derivatives is characterized by specific bond lengths and angles, indicating strong interactions within the molecule. Pedregosa et al. (1996) discussed the bond lengths and angles in a related 1,3,4-thiadiazole derivative, showing the impact of the sulfonyl group on the thiadiazole ring (Pedregosa et al., 1996).

Chemical Reactions and Properties

The chemical reactions involving tert-butyl Thiazol-2-ylcarbamate are varied. For example, Li et al. (2012) describe a scalable synthesis of a tert-butyl carbamate compound as an intermediate in drug development. This synthesis involved a Kulinkovich–Szymoniak cyclopropanation followed by amide formation (Li et al., 2012).

Physical Properties Analysis

The physical properties of tert-butyl Thiazol-2-ylcarbamate derivatives can be characterized through crystallography. For instance, Ye Jiao et al. (2015) conducted X-ray crystallography on a related compound, providing insights into its crystal structure and physical characteristics (Ye Jiao et al., 2015).

Chemical Properties Analysis

The chemical properties of tert-butyl Thiazol-2-ylcarbamate derivatives can be elucidated through studies such as NMR experiments. Aouine et al. (2016) characterized the structure of a related tert-butyl carbamate using 2D heteronuclear NMR experiments, revealing important aspects of its chemical behavior (Aouine et al., 2016).

Scientific Research Applications

Thiazole Derivatives in Medicinal Chemistry

Thiazole and its derivatives, including tert-Butyl Thiazol-2-ylcarbamate, play a pivotal role in medicinal chemistry, owing to their broad biological activities. This chemical scaffold is present in a variety of therapeutic agents, exhibiting antiviral, anticancer, antibacterial, antifungal, antimalarial, antiparkinsonian, and anti-inflammatory properties, among others. Recent advancements in synthetic methodologies have facilitated the exploration of thiazole compounds, leading to the discovery of new drug molecules with novel modes of action. The significant therapeutic potential of thiazole derivatives is underscored by a surge in scientific articles and patents, particularly highlighting their anti-infective and anticancer capabilities (Diksha Sharma et al., 2019).

Environmental Impact and Decomposition Studies

Apart from medicinal applications, thiazole derivatives, including tert-Butyl Thiazol-2-ylcarbamate, have been explored for their environmental impact and decomposition pathways. Studies focusing on synthetic phenolic antioxidants, which share structural motifs with tert-Butyl Thiazol-2-ylcarbamate, reveal their widespread presence in environmental matrices and potential human exposure pathways. These compounds, including derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT), have been detected in indoor dust, outdoor air particulates, and various human tissues. Research emphasizes the necessity for future studies to investigate the environmental behaviors of such compounds, their human exposure pathways, and potential toxicity effects to better manage their environmental footprint and ensure human health safety (Runzeng Liu & S. Mabury, 2020).

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-(1,3-thiazol-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-8(2,3)12-7(11)10-6-9-4-5-13-6/h4-5H,1-3H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJXQSNROJRSSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474491 |

Source

|

| Record name | tert-Butyl Thiazol-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170961-15-6 |

Source

|

| Record name | tert-Butyl Thiazol-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(1,3-thiazol-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.